molecular formula C30H37N3O3 B14651587 3-(2-(Diethylamino)ethyl)-1-((2,5-dimethoxybenzyl)methylamino)-3-phenyl-2-indolinone CAS No. 40714-44-1

3-(2-(Diethylamino)ethyl)-1-((2,5-dimethoxybenzyl)methylamino)-3-phenyl-2-indolinone

Cat. No.: B14651587
CAS No.: 40714-44-1
M. Wt: 487.6 g/mol
InChI Key: NIVDLXIOYYQMOJ-UHFFFAOYSA-N
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Description

3-(2-(Diethylamino)ethyl)-1-((2,5-dimethoxybenzyl)methylamino)-3-phenyl-2-indolinone is a complex organic compound with a unique structure that includes a diethylaminoethyl group, a dimethoxybenzyl group, and a phenyl-indolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Diethylamino)ethyl)-1-((2,5-dimethoxybenzyl)methylamino)-3-phenyl-2-indolinone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indolinone Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Diethylaminoethyl Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Dimethoxybenzyl Group: This can be done through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Diethylamino)ethyl)-1-((2,5-dimethoxybenzyl)methylamino)-3-phenyl-2-indolinone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-(Diethylamino)ethyl)-1-((2,5-dimethoxybenzyl)methylamino)-3-phenyl-2-indolinone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(Diethylamino)ethyl)-1-((2,5-dimethoxybenzyl)methylamino)-3-phenyl-2-indolinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(Diethylamino)ethyl)-1-((2,5-dimethoxybenzyl)methylamino)-3-phenyl-2-indolinone: shares structural similarities with other indolinone derivatives.

    2,4-Diamino-6-(N-(2’,5’-dimethoxybenzyl)-N-methylamino)pyrido(2,3-d)pyrimidine: is another compound with a similar dimethoxybenzyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

CAS No.

40714-44-1

Molecular Formula

C30H37N3O3

Molecular Weight

487.6 g/mol

IUPAC Name

3-[2-(diethylamino)ethyl]-1-[(2,5-dimethoxyphenyl)methyl-methylamino]-3-phenylindol-2-one

InChI

InChI=1S/C30H37N3O3/c1-6-32(7-2)20-19-30(24-13-9-8-10-14-24)26-15-11-12-16-27(26)33(29(30)34)31(3)22-23-21-25(35-4)17-18-28(23)36-5/h8-18,21H,6-7,19-20,22H2,1-5H3

InChI Key

NIVDLXIOYYQMOJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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